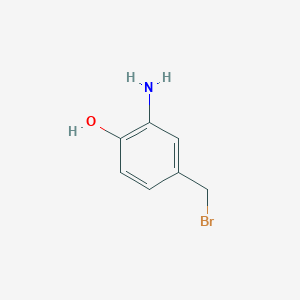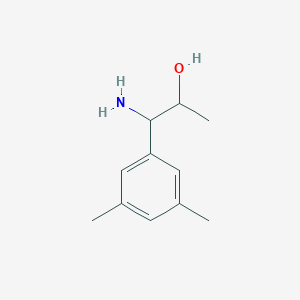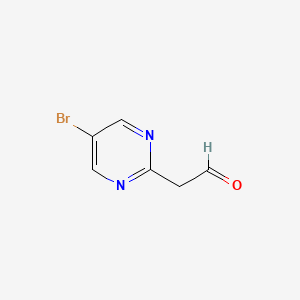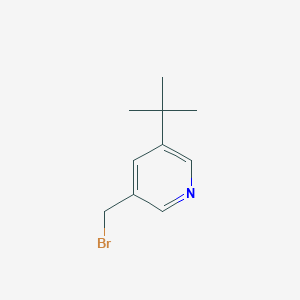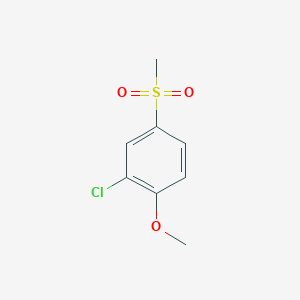
3-(4-(Trifluoromethyl)phenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Trifluoromethyl)phenyl)butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a butan-2-one moiety. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a transition metal catalyst .
Industrial Production Methods
Industrial production of 3-(4-(Trifluoromethyl)phenyl)butan-2-one often employs large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures efficient and consistent production .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-(Trifluoromethyl)phenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethylbenzene derivative with different functional groups.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant
Uniqueness
3-(4-(Trifluoromethyl)phenyl)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-7(8(2)15)9-3-5-10(6-4-9)11(12,13)14/h3-7H,1-2H3 |
Clave InChI |
OKEIZUFPWBEYBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


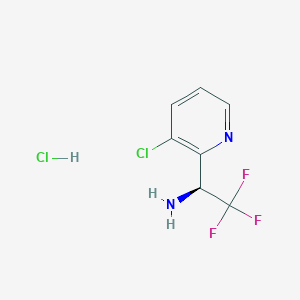
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
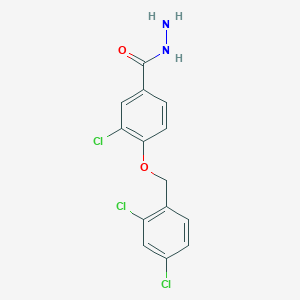
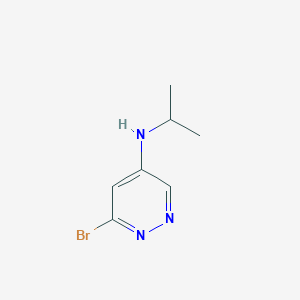
![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)


